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molecular formula C6H7N3O3 B1334430 2-Amino-6-methoxy-3-nitropyridine CAS No. 73896-36-3

2-Amino-6-methoxy-3-nitropyridine

Cat. No. B1334430
M. Wt: 169.14 g/mol
InChI Key: RDJILYVRVOTMTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08097628B2

Procedure details

6-(Methyloxy)-3-nitro-2-pyridinamine (26 g, 129 mmol) was suspended in EtOH (500 ml) at room temperature under argon and then treated with palladium on carbon (15 g, 14.10 mmol) (10% paste). The reaction was stirred under 1 atmosphere of hydrogen overnight. The reaction was filtered through a Celite pad and the pad washed with EtOH (500 ml). EtOH was evaporated to afford the product as a purple oil (20.68 g, slightly impure).
Quantity
26 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Three
Quantity
15 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[N:8]=[C:7]([NH2:9])[C:6]([N+:10]([O-])=O)=[CH:5][CH:4]=1.[H][H]>CCO.[Pd]>[CH3:1][O:2][C:3]1[N:8]=[C:7]([NH2:9])[C:6]([NH2:10])=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
26 g
Type
reactant
Smiles
COC1=CC=C(C(=N1)N)[N+](=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
500 mL
Type
solvent
Smiles
CCO
Step Four
Name
Quantity
15 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction was filtered through a Celite pad
WASH
Type
WASH
Details
the pad washed with EtOH (500 ml)
CUSTOM
Type
CUSTOM
Details
EtOH was evaporated

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C(=N1)N)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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